Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring.
Attachment of the Butanoyl Group:
Formation of the Thiazole Ring: The final step involves the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the butanoyl moiety.
Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of enzymes such as urease by binding to the active site and preventing substrate access.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiadiazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of both thiadiazole and thiazole rings in the structure provides unique chemical and biological properties.
- The butanoyl and ethyl ester groups enhance its solubility and bioavailability compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C13H17N5O3S3 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H17N5O3S3/c1-4-7(22-13-18-17-11(14)24-13)9(19)16-12-15-6(3)8(23-12)10(20)21-5-2/h7H,4-5H2,1-3H3,(H2,14,17)(H,15,16,19) |
InChI Key |
GQWXBTFXQQLEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NN=C(S2)N |
Origin of Product |
United States |
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